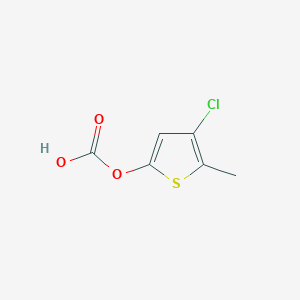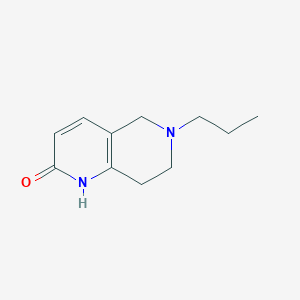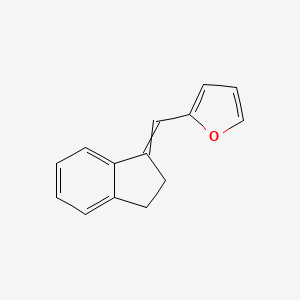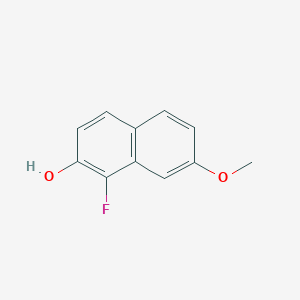
4-Chloro-5-methylthiophen-2-yl hydrogen carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-5-methylthiophen-2-yl hydrogen carbonate is a chemical compound with the molecular formula C6H5ClO3S It is known for its unique structure, which includes a thiophene ring substituted with a chlorine atom and a methyl group, along with a hydrogen carbonate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methylthiophen-2-yl hydrogen carbonate typically involves the reaction of 4-chloro-5-methylthiophene with phosgene in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-Chloro-5-methylthiophene+Phosgene→4-Chloro-5-methylthiophen-2-yl hydrogen carbonate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
化学反应分析
Types of Reactions
4-Chloro-5-methylthiophen-2-yl hydrogen carbonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The chlorine atom in the thiophene ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学研究应用
4-Chloro-5-methylthiophen-2-yl hydrogen carbonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Chloro-5-methylthiophen-2-yl hydrogen carbonate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the disruption of cellular processes, contributing to its biological effects.
相似化合物的比较
Similar Compounds
4-Chloro-5-methylthiophene: The parent compound without the hydrogen carbonate group.
5-Methylthiophen-2-yl hydrogen carbonate: Similar structure but without the chlorine atom.
4-Chlorothiophen-2-yl hydrogen carbonate: Similar structure but without the methyl group.
Uniqueness
4-Chloro-5-methylthiophen-2-yl hydrogen carbonate is unique due to the presence of both chlorine and methyl substituents on the thiophene ring, along with the hydrogen carbonate group. This combination of functional groups imparts distinctive chemical properties and reactivity, making it valuable for various applications in research and industry.
属性
分子式 |
C6H5ClO3S |
|---|---|
分子量 |
192.62 g/mol |
IUPAC 名称 |
(4-chloro-5-methylthiophen-2-yl) hydrogen carbonate |
InChI |
InChI=1S/C6H5ClO3S/c1-3-4(7)2-5(11-3)10-6(8)9/h2H,1H3,(H,8,9) |
InChI 键 |
ZJDQCQANELVQQG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(S1)OC(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(3AR)-hexahydrospiro[indene-2,3'-pyrrolidin]-5(3H)-one](/img/structure/B11903197.png)

![3-Methyl-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11903209.png)
![1,7-Diazaspiro[4.4]nonane, 1-(5-isoxazolyl)-](/img/structure/B11903217.png)
![Methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11903225.png)
![2-(Methylthio)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11903232.png)
![7-Chloro-2-ethyl-5-methyl-3h-imidazo[4,5-b]pyridine](/img/structure/B11903237.png)

![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B11903251.png)

![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B11903260.png)

